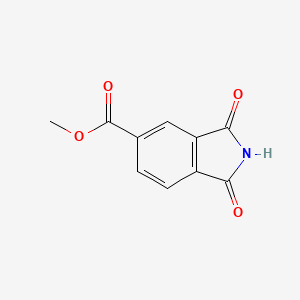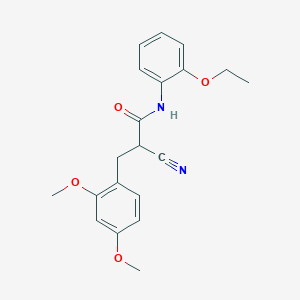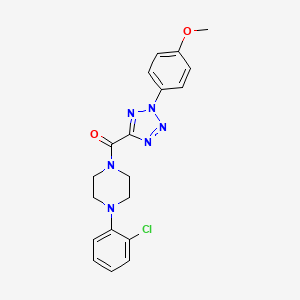
Lithium oxazole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium oxazole-2-carboxylate is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Wirkmechanismus
Target of Action
Lithium oxazole-2-carboxylate, like other oxazole derivatives, is likely to interact with a variety of biological targetsOxazole derivatives have been found to interact with various enzymes and receptors, often imparting preferential specificities in their biological responses .
Mode of Action
For instance, some oxazole derivatives have been found to inhibit certain enzymes, thereby altering the biochemical pathways in which these enzymes play a role .
Biochemical Pathways
Oxazole derivatives have been found to affect a wide range of biochemical pathways. They have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects
Result of Action
Given the wide range of biological activities demonstrated by oxazole derivatives, it is likely that this compound has multiple effects at the molecular and cellular level .
Biochemische Analyse
Biochemical Properties
Oxazole derivatives have been known to exhibit a wide spectrum of biological activities .
Cellular Effects
Oxazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of lithium oxazole-2-carboxylate is not well-defined. Oxazoles can undergo various reactions, including metal-mediated deprotonations and cross-coupling reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium oxazole-2-carboxylate typically involves the reaction of oxazole-2-carboxylic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction scheme is as follows:
Oxazole-2-carboxylic acid+Lithium hydroxide→Lithium oxazole-2-carboxylate+Water
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium oxazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole-2-carboxylate derivatives.
Reduction: Reduction reactions can lead to the formation of oxazole-2-carboxylic acid.
Substitution: The lithium ion can be substituted with other metal ions or organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or metal salts can be used for substitution reactions.
Major Products Formed
Oxidation: Oxazole-2-carboxylate derivatives.
Reduction: Oxazole-2-carboxylic acid.
Substitution: Various substituted oxazole-2-carboxylate compounds.
Wissenschaftliche Forschungsanwendungen
Lithium oxazole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxazole-2-carboxylic acid: The parent compound of lithium oxazole-2-carboxylate.
Benzoxazole: A similar compound with a benzene ring fused to the oxazole ring.
Thiazole-2-carboxylate: A sulfur-containing analog of oxazole-2-carboxylate.
Uniqueness
This compound is unique due to the presence of the lithium ion, which can impart specific properties such as increased stability or reactivity. This makes it distinct from other oxazole derivatives and useful in various specialized applications.
Eigenschaften
IUPAC Name |
lithium;1,3-oxazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO3.Li/c6-4(7)3-5-1-2-8-3;/h1-2H,(H,6,7);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWUBFWOUDJTQB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=COC(=N1)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2LiNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1874176-47-2 |
Source


|
| Record name | lithium(1+) 1,3-oxazole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-oxo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide](/img/structure/B2884899.png)



![6-Fluoro-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinoline](/img/structure/B2884905.png)



![7-butyl-1-isopropyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2884914.png)

![ethyl 4-({[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2884917.png)

![2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetonitrile](/img/structure/B2884919.png)
